molecular formula C9H4Br2N2O2 B3137302 2,4-Dibromo-6-nitroquinoline CAS No. 437708-86-6

2,4-Dibromo-6-nitroquinoline

Cat. No. B3137302
CAS RN: 437708-86-6
M. Wt: 331.95 g/mol
InChI Key: OQHTYRLFDROPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-nitroquinoline is a chemical compound with the formula C9H4Br2N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2,4-Dibromo-6-nitroquinoline involves several steps. In one method, the compound is synthesized by adding phosphorus oxybromide (POBr3) to a toluene solution of the precursor compound under an inert atmosphere at room temperature. The reaction mixture is then heated in an oil bath at 110°C for 2 hours .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-nitroquinoline consists of a quinoline core with bromine atoms at the 2 and 4 positions and a nitro group at the 6 position . The molecular weight of the compound is 331.95 .


Physical And Chemical Properties Analysis

2,4-Dibromo-6-nitroquinoline has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound is moderately soluble, with a solubility of 0.00701 mg/ml .

Scientific Research Applications

Antituberculosis Properties

Tuberculosis (TB) remains a major global health concern. Quinoline derivatives have been studied for their antitubercular activity. They may target Mycobacterium tuberculosis by disrupting essential cellular processes. Researchers aim to develop novel TB drugs, and compounds like 2,4-Dibromo-6-nitroquinoline could contribute to this effort.

Safety and Hazards

The safety data for 2,4-Dibromo-6-nitroquinoline indicates that it is a hazardous compound. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dibromo-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHTYRLFDROPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-nitroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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